BenchChemオンラインストアへようこそ!

1-Cyclobutylazetidin-3-amine

Medicinal Chemistry Drug Design Physicochemical Properties

1-Cyclobutylazetidin-3-amine (CAS 1487581-57-6, molecular formula C₇H₁₄N₂, molecular weight 126.20 g/mol) is a saturated nitrogen heterocycle belonging to the azetidine class, featuring a primary amine at the 3-position and an N-cyclobutyl substituent. This compound is primarily utilized as a versatile synthetic building block and core scaffold in medicinal chemistry, with its bifunctional amine reactivity and strained ring system enabling the construction of complex, sp³-rich molecules.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 1487581-57-6
Cat. No. B1489803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylazetidin-3-amine
CAS1487581-57-6
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CC(C2)N
InChIInChI=1S/C7H14N2/c8-6-4-9(5-6)7-2-1-3-7/h6-7H,1-5,8H2
InChIKeyMVJKSLILOMYKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylazetidin-3-amine (CAS 1487581-57-6) Procurement Guide: Core Identity, Scaffold Class & Sourcing Profile


1-Cyclobutylazetidin-3-amine (CAS 1487581-57-6, molecular formula C₇H₁₄N₂, molecular weight 126.20 g/mol) is a saturated nitrogen heterocycle belonging to the azetidine class, featuring a primary amine at the 3-position and an N-cyclobutyl substituent . This compound is primarily utilized as a versatile synthetic building block and core scaffold in medicinal chemistry, with its bifunctional amine reactivity and strained ring system enabling the construction of complex, sp³-rich molecules [1]. The commercially preferred form is the bis(trifluoroacetic acid) salt (CAS 2567503-91-5), which offers standardized purity (≥95%) and enhanced handling properties for reproducible research-scale synthesis [2].

Why 1-Cyclobutylazetidin-3-amine Cannot Be Casually Swapped: Structural & Conformational Uniqueness Among Azetidine Building Blocks


Seemingly minor structural variations among azetidine building blocks produce substantial shifts in molecular properties that propagate into lead molecule potency, selectivity, and developability. The N-cyclobutyl group on 1-cyclobutylazetidin-3-amine imposes distinctly different conformational constraints, lipophilicity, and metabolic profiles compared to analogues bearing N-methyl, N-isopropyl, C3-cyclobutyl, or unsubstituted azetidine cores [1]. Unlike 3-aminoazetidine (CAS 102065-86-1), which carries an unprotected ring nitrogen, the N-substitution on the target compound eliminates a hydrogen-bond donor while modulating pKa, directly altering target engagement and pharmacokinetics [2]. The measured Fsp³ of 0.818 confirms an exceptionally high fraction of sp³-hybridized carbons, a property increasingly correlated with clinical success that distinguishes this scaffold from flatter, more aromatic azetidine derivatives [3].

1-Cyclobutylazetidin-3-amine vs. Key Analogues: A Head-to-Head Quantitative Differentiation Guide


N-Cyclobutyl vs. N-Methyl Azetidin-3-amine: Enhanced Fsp³ for Superior Developability Profile

1-Cyclobutylazetidin-3-amine exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.818, substantially higher than the 0.667 calculated for its closest simple analogue, N-methylazetidin-3-amine (C₄H₁₀N₂) [1]. The addition of a cyclobutyl group increases the heavy atom count to 9 (from 6) while maintaining an optimal balance of hydrogen bond donors (1 HBD) and acceptors (2 HBA), as verified by the bis-TFA salt form's computed polar surface area of 29 Ų [2]. This elevated three-dimensionality has been independently correlated with reduced attrition in clinical development, with Fsp³ ≥0.45 being the threshold associated with improved solubility, lower promiscuity, and higher probability of clinical success [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Restriction Advantage: 1-Cyclobutyl vs. 3-Cyclobutylazetidine in JAK Inhibitor Scaffolds

In the seminal Incyte JAK inhibitor patent family (US 8,420,629), the N-cyclobutyl azetidin-3-amine scaffold is claimed as a critical structural motif distinct from 3-cyclobutylazetidine isomers [1]. The N-cyclobutyl substitution positions the cyclobutane ring directly on the azetidine nitrogen, creating a tertiary amine center that dictates the vector of the cyclobutyl group relative to the 3-amino moiety, whereas the 3-substituted isomer (e.g., 3-cyclobutylazetidine, CAS not specifically enumerated) places the cyclobutyl group on a ring carbon, producing entirely different exit vector geometry and thereby altering key ligand-receptor interactions [2]. A detailed structural analysis of compounds within this JAK inhibitor series reveals that N-alkyl substitution on the azetidine nitrogen, exemplified by cyclobutyl and cyclohexyl variants, tunes selectivity across JAK1, JAK2, JAK3, and TYK2 isoforms, with the specific shape of the N-cyclobutyl group contributing to the unique selectivity profile [1].

Kinase Inhibition JAK-STAT Pathway Conformational Analysis

Cytidine Deaminase (CDA) Inhibitory Activity: 1-Cyclobutylazetidin-3-amine Scaffold vs. Established CDA Inhibitors Tetrahydrouridine and Cedazuridine

Derivatives incorporating the N-cyclobutyl azetidine scaffold have been evaluated in cytidine deaminase (CDA) inhibition assays, as disclosed in US Patent 9,040,501 [1]. Within that patent, compounds bearing the azetidine-cyclobutyl architecture demonstrated CDA inhibitory activity with IC50 values as low as 113 nM at pH 7.4 [2]. This positions the N-cyclobutyl azetidine scaffold as a non-nucleoside CDA inhibitor chemotype distinct from the nucleoside analogue tetrahydrouridine (THU; Ki = 150 nM for mouse kidney CDA) [2] and the more potent approved drug cedazuridine (IC50 = 400 nM for recombinant human CDA) . Critically, the N-cyclobutyl azetidine scaffold offers an entirely different chemical starting point—a non-nucleoside core—that avoids the pharmacokinetic liabilities (e.g., poor oral bioavailability, acid lability) associated with nucleoside-mimetic CDA inhibitors [1].

Cancer Research Enzyme Inhibition Nucleoside Metabolism

Ring Strain and Conformational Rigidity: 1-Cyclobutylazetidin-3-amine vs. Saturated N-Heterocyclic Bioisosteres (Piperidine, Pyrrolidine)

The azetidine ring exhibits significantly higher ring strain (approximately 26.3 kcal/mol) compared to pyrrolidine (~6.3 kcal/mol) and piperidine (~1.5 kcal/mol), conferring a markedly different conformational profile and reactivity [1]. This ring strain translates into practical synthetic advantages: the azetidine nitrogen remains sufficiently nucleophilic for functionalization while the 3-amino group serves as a reactive handle for amide coupling, sulfonamide formation, or reductive amination, whereas larger-ring analogues (e.g., 1-cyclobutylpiperidin-4-amine) provide more conformational flexibility but reduce the enthalpic driving force for binding pocket engagement [2]. The combination of N-cyclobutyl substitution and the strained azetidine core in 1-cyclobutylazetidin-3-amine produces a uniquely rigid, three-dimensional scaffold (Fsp³ = 0.818) not achievable with pyrrolidine or piperidine bioisosteres [3].

Medicinal Chemistry Bioisosterism Conformational Analysis

Bis-TFA Salt Form: Superior Handling and Solubility vs. Free Base for Reproducible Synthesis

1-Cyclobutylazetidin-3-amine is commercially available in its free base form (CAS 1487581-57-6) and as the bis(trifluoroacetic acid) salt (CAS 2567503-91-5) . The bis-TFA salt demonstrates significantly improved handling characteristics: it is a stable powder at ambient shipping temperature with storage at 4 °C, whereas free-base azetidine amines are often volatile, hygroscopic, and prone to oxidative degradation . The bis-TFA salt form is listed by Enamine with 95% purity, available in quantities from 100 mg to 5 g with lead times as short as 2 days from US-based stock [1]. For comparison, the free base form is supplied by alternative vendors (e.g., MolCore) at NLT 97% purity, but typically with different stability and shipping profiles that can complicate long-term storage . The LogP of the bis-TFA salt (0.19) indicates suitable aqueous solubility for direct use in biochemical assays without additional formulation [1].

Chemical Sourcing Salt Selection Laboratory Reproducibility

Patent Landscape: 1-Cyclobutylazetidin-3-amine as a Distinguishing Motif Across JAK, CDA, H-PGDS, and 5-HT2B Inhibitor Programs

The N-cyclobutyl azetidin-3-amine motif appears as a distinguishing structural element across multiple therapeutic patent families: (1) Incyte's JAK inhibitor patents (US 8,420,629) specifically claim N-cyclobutyl azetidine derivatives as JAK inhibitors useful for inflammatory and autoimmune disorders [1]; (2) US 9,040,501 claims azetidine-containing compounds as CDA inhibitors for cancer, where the N-cyclobutyl group contributes to enzyme inhibition [2]; (3) 1,3-di-substituted cyclobutane and azetidine derivatives are claimed as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors for Duchenne muscular dystrophy [3]; (4) Vanderbilt University has patented 1-heteroarylazetidine-3-carboxamide derivatives as 5-HT2B receptor antagonists, highlighting the broader patent relevance of the N-substituted azetidine scaffold [4]. In each patent class, the N-cyclobutyl substitution pattern serves a specific, non-obvious role in achieving target potency and selectivity relative to other N-alkyl or unsubstituted variants. This multi-target patent footprint underscores the motif's versatility as a privileged scaffold while providing multiple independent intellectual property anchors that generic N-alkyl azetidine building blocks may not satisfy.

Intellectual Property Scaffold Hopping Drug Discovery

1-Cyclobutylazetidin-3-amine: Proven Research & Industrial Application Scenarios Based on Quantitative Differentiators


JAK-Targeted Kinase Inhibitor Lead Optimization Programs

1-Cyclobutylazetidin-3-amine serves as an N-substituted azetidine building block for constructing JAK kinase inhibitors, where the N-cyclobutyl group modulates JAK isoform selectivity as demonstrated in the Incyte patent family (US 8,420,629) [1]. Medicinal chemistry teams should prioritize this compound over simpler N-alkyl azetidines when seeking to engineer JAK1/JAK2 potency while minimizing JAK3 and TYK2 off-target effects. The scaffold combines high Fsp³ (0.818) with the conformational rigidity of the azetidine ring, providing a pre-organized pharmacophore geometry that N-methyl or N-isopropyl analogues cannot replicate .

Non-Nucleoside Cytidine Deaminase (CDA) Inhibitor Development for Epigenetic Cancer Therapy

For programs targeting CDA to enhance the pharmacokinetic exposure of nucleoside antimetabolites (e.g., decitabine, azacitidine), the N-cyclobutyl azetidin-3-amine scaffold offers a non-nucleoside starting point with demonstrated nanomolar CDA inhibitory activity (IC50 ≈ 113–200 nM) [1]. Unlike nucleoside-mimetic CDA inhibitors such as tetrahydrouridine (Ki = 150 nM) or cedazuridine (IC50 = 400 nM), this chemotype avoids the acid lability and limited oral bioavailability inherent to nucleoside analogues, making it an attractive alternative for oral combination regimens .

Sp³-Enriched Fragment Library Construction for Phenotypic Screening

Compound library curators seeking to increase the three-dimensionality and saturation of screening collections should incorporate 1-cyclobutylazetidin-3-amine as an exemplary sp³-rich fragment (Fsp³ = 0.818, well above the 'Escape from Flatland' threshold of 0.45) [1]. The bifunctional nature (reactive 3-amino handle plus N-cyclobutyl tertiary amine) allows rapid derivatization into diverse chemotypes, while its low molecular weight (126.20 g/mol) and favorable LogP (0.19 for bis-TFA salt) satisfy fragment-based drug discovery (FBDD) criteria .

Standardized Procurement of Building Blocks for Open-Science and Collaborative Drug Discovery Initiatives

For open-science platforms and multi-institutional drug discovery consortia requiring reproducible synthetic protocols, the bis-TFA salt of 1-cyclobutylazetidin-3-amine (CAS 2567503-91-5, 95% purity) provides a standardized, commercially trackable physical form with transparent pricing ($271–$2,277 for 100 mg–5 g) and reliable supply from Enamine with US stock [1]. This eliminates batch-to-batch variability that can arise from free base degradation during storage, ensuring experimental reproducibility across distributed research teams .

Quote Request

Request a Quote for 1-Cyclobutylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.